molecular formula C10H14N4O2 B7737804 (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide CAS No. 23817-62-1

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide

Cat. No.: B7737804
CAS No.: 23817-62-1
M. Wt: 222.24 g/mol
InChI Key: MBBVCAXPOIMXDG-AWNIVKPZSA-N
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Description

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide is an organic compound characterized by the presence of a hydrazinecarboximidamide group attached to a benzylidene moiety substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazinecarboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy groups and hydrazinecarboximidamide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzylidene derivatives, while reduction could produce hydrazinecarboximidamide derivatives with altered functional groups.

Scientific Research Applications

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: Its unique chemical properties may be exploited in the design of novel materials with specific functionalities.

    Chemical Biology: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.

    Industrial Chemistry:

Mechanism of Action

The mechanism by which (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2,4-dimethoxybenzylidene)hydrazinecarboximidamide
  • (E)-2-(3,4-dimethoxybenzylidene)hydrazinecarboximidamide
  • (E)-2-(2,3-dimethoxyphenyl)hydrazinecarboximidamide

Uniqueness

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide is unique due to the specific positioning of the methoxy groups on the benzylidene moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns.

Properties

IUPAC Name

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-15-8-5-3-4-7(9(8)16-2)6-13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBVCAXPOIMXDG-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430151
Record name F3095-0901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23817-62-1
Record name NSC65817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3095-0901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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